molecular formula C9H10F3N B13904752 (S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine

(S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine

Cat. No.: B13904752
M. Wt: 189.18 g/mol
InChI Key: PARXLQDTVSGAAM-QMMMGPOBSA-N
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Description

(S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,2,2-trifluoro-1-phenylethanol and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) may be used.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used under appropriate conditions.

Major Products: The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at various receptor sites, modulating biological responses through specific signaling pathways.

Comparison with Similar Compounds

    ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Methyl-2,2,2-trifluoro-1-phenylethylamine: The racemic mixture containing both enantiomers.

    2,2,2-Trifluoro-1-phenylethylamine: Lacks the N-methyl group, resulting in different reactivity and applications.

Uniqueness: (S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-N-methyl-1-phenylethanamine

InChI

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3/t8-/m0/s1

InChI Key

PARXLQDTVSGAAM-QMMMGPOBSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CNC(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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